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Compound of Interest

Compound Name: JNJ-40355003

Cat. No.: B608217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-40355003 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an

enzyme responsible for the degradation of endocannabinoids such as anandamide. By

inhibiting FAAH, JNJ-40355003 increases the levels of endogenous cannabinoids in the central

nervous system (CNS), a mechanism with therapeutic potential for a variety of neurological and

psychiatric disorders. Effective CNS delivery and target engagement are critical for the

therapeutic efficacy of FAAH inhibitors. These application notes provide an overview of the

brain penetration of JNJ-40355003 and related compounds, along with protocols for assessing

CNS delivery.

While specific quantitative brain penetration data for JNJ-40355003 are not extensively

available in the public domain, information on the broader class of heteroaryl piperazinyl- and

piperadinyl-urea FAAH inhibitors, to which JNJ-40355003 belongs, offers valuable insights.

Furthermore, detailed clinical data on a related FAAH inhibitor, JNJ-42165279, provides a

robust case study for understanding the methodologies and expected outcomes in CNS

delivery studies.
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Studies on a series of heteroaryl piperazinyl- and piperadinyl-urea FAAH inhibitors have

demonstrated that brain penetration can be significantly modulated by minor structural

modifications. This highlights the importance of empirical determination of the brain-to-plasma

(B/P) ratio for each new compound. It is noteworthy that for this class of covalent inhibitors, a

low B/P ratio does not necessarily preclude effective central target engagement.

Table 1: Brain Penetration of Heteroaryl Piperazinyl- and Piperadinyl-Urea FAAH Inhibitors

Compound Class
Brain/Plasma (B/P) Ratio
Range

Key Observations

Heteroaryl piperazinyl- and

piperadinyl-urea FAAH

inhibitors

>4:1 to as low as 0.02:1

- Brain penetration is highly

sensitive to structural changes.

- Low B/P ratios do not rule out

CNS activity for covalent

inhibitors.

In vivo studies have confirmed that oral administration of JNJ-40355003 leads to the elevation

of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA) in the

brains of rats, indicating successful target engagement within the CNS.

Case Study: CNS Delivery of JNJ-42165279 in Humans
A clinical study on JNJ-42165279, another FAAH inhibitor, provides a detailed example of CNS

pharmacokinetic and pharmacodynamic assessment.

Table 2: Pharmacokinetics and Brain Occupancy of JNJ-42165279 in Healthy Volunteers
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Parameter Single Dose (10 mg)
Multiple Doses (10 mg/day
for 7 days)

Plasma Pharmacokinetics

Peak Plasma Concentration

(Cmax)

Dose-dependent increase

observed

Accumulation observed with

repeated dosing

Cerebrospinal Fluid (CSF)

Pharmacokinetics

Anandamide (AEA) Fold

Increase in CSF
~40-fold increase ~40-70-fold increase

Brain FAAH Occupancy (PET

Imaging)

Brain FAAH Occupancy at

Cmax
96-98% >80% at trough

This data demonstrates that JNJ-42165279 achieves significant and sustained target

engagement in the human brain.

Experimental Protocols
The following is a representative protocol for the preclinical assessment of brain penetration of

a novel FAAH inhibitor, based on standard industry practices.

Protocol 1: In Vivo Assessment of Brain Penetration in
Rodents
Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-

plasma concentration ratio (Kp,uu) of a test compound.

Materials:

Test compound (e.g., a novel FAAH inhibitor)

Vehicle for dosing (e.g., 0.5% methylcellulose in water)
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Male Sprague-Dawley rats (250-300 g)

Dosing gavage needles

Blood collection tubes (containing anticoagulant, e.g., EDTA)

Anesthesia (e.g., isoflurane)

Surgical tools for brain extraction

Homogenizer

Centrifuge

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

Animal Dosing:

Acclimatize animals for at least 3 days prior to the experiment.

Fast animals overnight before dosing.

Administer the test compound orally (p.o.) or intravenously (i.v.) at a defined dose (e.g., 10

mg/kg).

Sample Collection:

At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), anesthetize a

cohort of animals (n=3-4 per time point).

Collect a blood sample via cardiac puncture into an EDTA tube.

Immediately perfuse the animal transcardially with ice-cold saline to remove blood from

the brain vasculature.

Excise the whole brain and rinse with cold saline.
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Sample Processing:

Plasma: Centrifuge the blood sample at 3000 x g for 15 minutes at 4°C to separate

plasma. Store plasma at -80°C until analysis.

Brain: Weigh the brain and homogenize it in a suitable buffer (e.g., phosphate-buffered

saline) to create a 10% (w/v) homogenate. Store the brain homogenate at -80°C until

analysis.

Bioanalysis:

Determine the concentration of the test compound in plasma and brain homogenate

samples using a validated LC-MS/MS method.

Data Analysis:

Calculate the brain-to-plasma concentration ratio (Kp) at each time point:

Kp = Concentration in brain / Concentration in plasma

To determine the unbound concentrations, perform plasma protein binding and brain

tissue binding assays (e.g., equilibrium dialysis).

Calculate the unbound brain-to-plasma concentration ratio (Kp,uu):

Kp,uu = (Concentration in brain * fu,brain) / (Concentration in plasma * fu,plasma)

where fu,brain is the fraction unbound in brain and fu,plasma is the fraction unbound in

plasma.
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Caption: FAAH metabolizes anandamide; JNJ-40355003 inhibits this, increasing anandamide

levels.

Experimental Workflow for Brain Penetration Study
To cite this document: BenchChem. [Application Notes and Protocols: Brain Penetration and
CNS Delivery of JNJ-40355003]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608217#jnj-40355003-brain-penetration-and-cns-
delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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